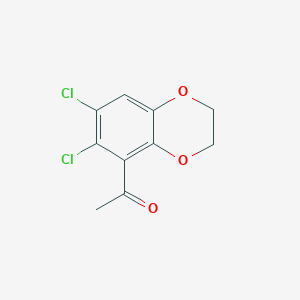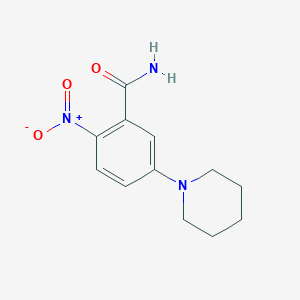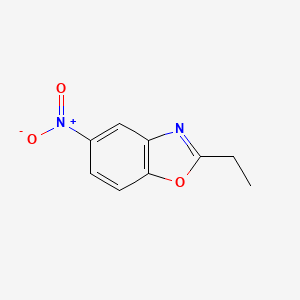
5-Chloro-4-phényl-1,2,3-thiadiazole
Vue d'ensemble
Description
5-Chloro-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound with the molecular formula C8H5ClN2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a thiadiazole ring, which consists of sulfur and nitrogen atoms, and a phenyl group attached to the fourth position of the ring .
Applications De Recherche Scientifique
5-Chloro-4-phenyl-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include 5-chloro-4-phenyl-1,2,3-thiadiazole, have been reported to interact with various targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also block the activity of heat shock protein 90 (Hsp90), which controls the folding of numerous proteins .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways .
Pharmacokinetics
It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication, permitting them to inhibit replication of both bacterial and cancer cells .
Action Environment
It’s known that thiadiazole derivatives are sensitive to oxidation and reduction in alkali/acid media .
Analyse Biochimique
Biochemical Properties
5-Chloro-4-phenyl-1,2,3-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 5-Chloro-4-phenyl-1,2,3-thiadiazole is with the enzyme carbonic anhydrase, where it acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, which is essential in maintaining acid-base balance in tissues .
Additionally, 5-Chloro-4-phenyl-1,2,3-thiadiazole has been shown to interact with DNA, leading to the disruption of DNA replication processes. This interaction is particularly significant in its role as an anticancer agent, as it inhibits the proliferation of cancer cells by preventing their replication .
Cellular Effects
The effects of 5-Chloro-4-phenyl-1,2,3-thiadiazole on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by activating caspase enzymes. This activation leads to the cleavage of cellular proteins and the eventual death of the cancer cells .
Furthermore, 5-Chloro-4-phenyl-1,2,3-thiadiazole influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound affects gene expression and cellular metabolism, leading to altered cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-Chloro-4-phenyl-1,2,3-thiadiazole exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and DNA. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and affecting the enzyme’s catalytic function .
Additionally, 5-Chloro-4-phenyl-1,2,3-thiadiazole acts as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stabilization of other proteins. Inhibition of Hsp90 leads to the degradation of several oncoproteins, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-4-phenyl-1,2,3-thiadiazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 5-Chloro-4-phenyl-1,2,3-thiadiazole maintains its biological activity over extended periods, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Chloro-4-phenyl-1,2,3-thiadiazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of microbial and cancer cells. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
5-Chloro-4-phenyl-1,2,3-thiadiazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion to various metabolites. These metabolites can then be excreted through the kidneys. The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 5-Chloro-4-phenyl-1,2,3-thiadiazole is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to serum albumin, which facilitates its distribution throughout the body. Additionally, it can cross cell membranes via passive diffusion, allowing it to reach intracellular targets .
Subcellular Localization
The subcellular localization of 5-Chloro-4-phenyl-1,2,3-thiadiazole is critical to its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also accumulate in the nucleus, where it exerts its effects on DNA replication and gene expression. Post-translational modifications, such as phosphorylation, may influence the targeting and localization of 5-Chloro-4-phenyl-1,2,3-thiadiazole to specific cellular compartments .
Méthodes De Préparation
The synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture at 65-75°C for 35-45 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Des Réactions Chimiques
5-Chloro-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Comparaison Avec Des Composés Similaires
5-Chloro-4-phenyl-1,2,3-thiadiazole can be compared with other similar compounds, such as:
1,2,4-Thiadiazole: Another member of the thiadiazole family with different substitution patterns and biological activities.
1,3,4-Thiadiazole: Known for its diverse pharmacological properties and applications in medicinal chemistry.
1,2,5-Thiadiazole: A less common isomer with unique chemical and biological properties.
The uniqueness of 5-Chloro-4-phenyl-1,2,3-thiadiazole lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific research and industrial applications .
Propriétés
IUPAC Name |
5-chloro-4-phenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPDDVZJOHPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377063 | |
| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53646-00-7 | |
| Record name | 5-Chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53646-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)


![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)




![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)



